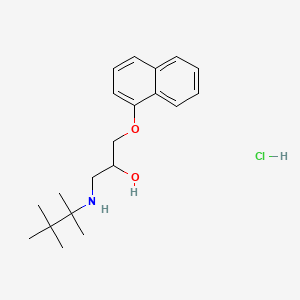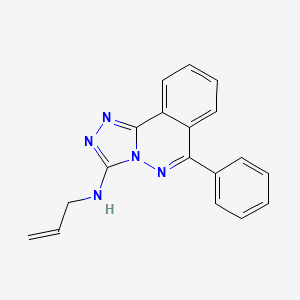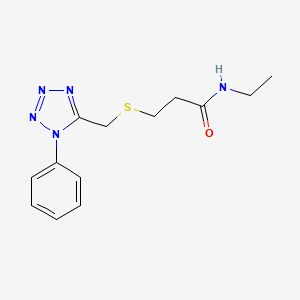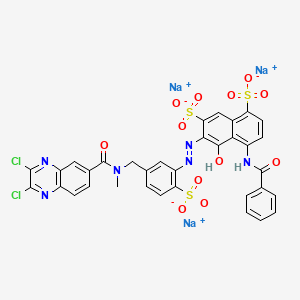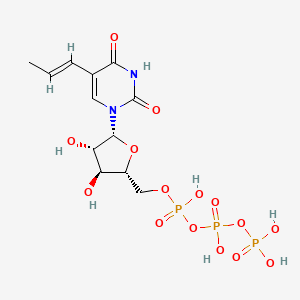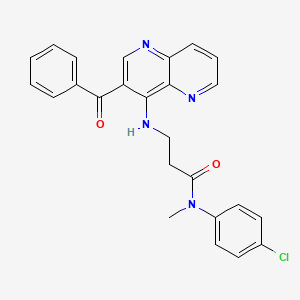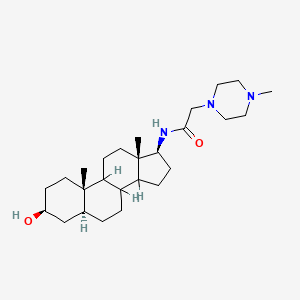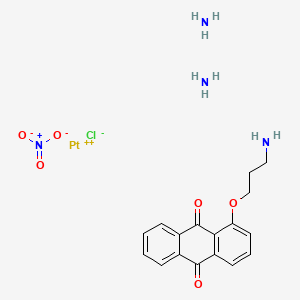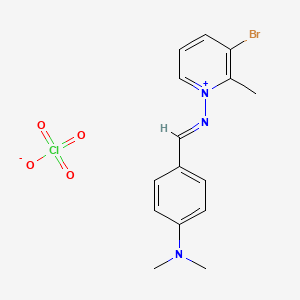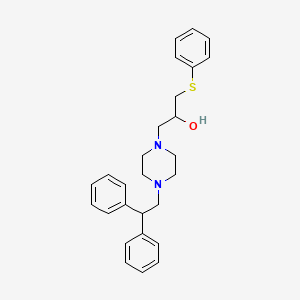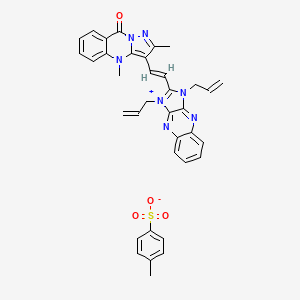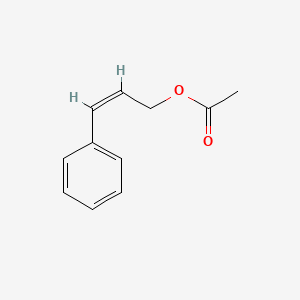
(Z)-Cinnamyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-Cinnamyl acetate is an organic compound with the molecular formula C11H12O2. It is an ester formed from cinnamyl alcohol and acetic acid. This compound is known for its pleasant, balsamic odor and is commonly used in the fragrance and flavor industries.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(Z)-Cinnamyl acetate can be synthesized through the esterification of cinnamyl alcohol with acetic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product.
Industrial Production Methods
In industrial settings, this compound is produced using similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and advanced separation techniques such as distillation are often employed to enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-Cinnamyl acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cinnamic acid or other oxidized derivatives.
Reduction: Reduction of this compound can yield cinnamyl alcohol.
Substitution: It can participate in nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Cinnamic acid and other oxidized derivatives.
Reduction: Cinnamyl alcohol.
Substitution: Various substituted cinnamyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(Z)-Cinnamyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: Studies have explored its role in plant defense mechanisms and its potential as a bioactive compound.
Medicine: Research is ongoing to investigate its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: It is widely used in the fragrance and flavor industries due to its pleasant aroma.
Mecanismo De Acción
The mechanism of action of (Z)-Cinnamyl acetate involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, leading to various physiological effects. For example, its antimicrobial activity is believed to result from its ability to disrupt microbial cell membranes.
Comparación Con Compuestos Similares
Similar Compounds
(Z)-3-Hexenyl acetate: Another ester with a similar structure but different functional groups.
Cinnamyl alcohol: The alcohol precursor used in the synthesis of (Z)-Cinnamyl acetate.
Cinnamic acid: An oxidized derivative of this compound.
Uniqueness
This compound is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its pleasant aroma and versatility in chemical reactions make it valuable in various applications, particularly in the fragrance and flavor industries.
Propiedades
Número CAS |
77134-01-1 |
|---|---|
Fórmula molecular |
C11H12O2 |
Peso molecular |
176.21 g/mol |
Nombre IUPAC |
[(Z)-3-phenylprop-2-enyl] acetate |
InChI |
InChI=1S/C11H12O2/c1-10(12)13-9-5-8-11-6-3-2-4-7-11/h2-8H,9H2,1H3/b8-5- |
Clave InChI |
WJSDHUCWMSHDCR-YVMONPNESA-N |
SMILES isomérico |
CC(=O)OC/C=C\C1=CC=CC=C1 |
SMILES canónico |
CC(=O)OCC=CC1=CC=CC=C1 |
Punto de ebullición |
263.00 to 265.00 °C. @ 760.00 mm Hg |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





